![molecular formula C17H18ClN5S2 B2386945 2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-79-8](/img/structure/B2386945.png)

2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

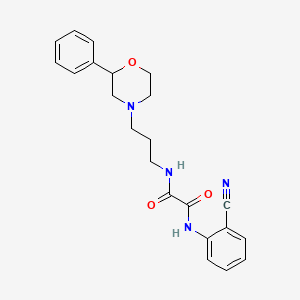

The compound “2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and multiple sulfanyl (thioether) groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, which are aromatic heterocycles. The butan-2-ylsulfanyl and chlorophenyl groups would provide additional complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the exact arrangement of its atoms and the presence of the functional groups .Aplicaciones Científicas De Investigación

Synthesis and Tautomerism

The compound's derivatives have been synthesized and studied for their unique tautomerism. For example, derivatives from a related thieno[3,2-d]pyrimidine compound exhibit azido-tetrazole tautomerism, highlighting the compound's potential in synthesizing new chemical entities with interesting structural dynamics (Sirakanyan et al., 2019).

Antifungal Agent Synthesis

Another application is in the development of antifungal agents, such as Voriconazole. This involves the synthesis of complex structures with specific stereochemistry to enhance antifungal activity, demonstrating the utility of related compounds in the development of novel therapeutics (Butters et al., 2001).

Supramolecular Assemblies

Pyrimidine derivatives have been synthesized and used as ligands for co-crystallization, forming supramolecular assemblies through hydrogen bonding. This application underscores the potential of such compounds in materials science and nanotechnology (Fonari et al., 2004).

Antitumor Activity

Compounds derived from 2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine have been investigated for their antitumor activity, demonstrating the therapeutic potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2009).

Serotonin Receptor Antagonists

Research into 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has revealed their potential as selective serotonin 5-HT6 receptor antagonists, indicating possible applications in neuropharmacology and the treatment of neurological disorders (Ivachtchenko et al., 2010).

Mecanismo De Acción

Target of action

Triazoles and pyrimidines are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to exhibit promising anticancer activity . .

Mode of action

The mode of action of triazoles and pyrimidines can vary widely depending on their specific chemical structure and the biological system they interact with. Some triazole derivatives have been found to inhibit the aromatase enzyme, which plays a key role in the biosynthesis of estrogens . .

Biochemical pathways

Triazoles and pyrimidines can affect various biochemical pathways. For instance, some triazole derivatives have been found to exhibit significant antibacterial activity . .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . .

Result of action

The result of action of a compound refers to the molecular and cellular effects of its action. Some triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSLUKCWCVXTFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)

![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)

![2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2386881.png)